N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Description
The compound N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-dimethoxyphenyl group. The acetamide moiety is further modified with a 2-methoxyphenoxy substituent.
The presence of multiple methoxy groups likely enhances lipophilicity and modulates electronic properties, which could influence binding interactions with biological targets.
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-6-4-5-7-15(13)27-11-17(23)20-19-18(21-28-22-19)12-8-9-14(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
ZKHOOWKQPFVRRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of with in the presence of a base.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigations explore its potential as a drug candidate or lead compound.
Industry: While not widely used industrially, its applications could emerge in the future.
Mechanism of Action
- The exact mechanism of action remains an area of ongoing research.
Molecular Targets: Researchers investigate potential targets, such as enzymes or receptors.
Pathways Involved: The compound may modulate specific cellular pathways.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole-Acetamide Scaffold
The following compounds share the N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide backbone but differ in substituents on the acetamide side chain:
Key Observations :
Core Heterocycle Modifications
Compounds with alternative heterocyclic cores but similar acetamide functionalities:
Key Observations :
- Stability : The 1,2,5-oxadiazole core in the target compound is more thermally stable than the 1,3,4-thiadiazoline derivative due to aromaticity .
- Electronic Effects : The oxazole-based compound (898481-78-2) lacks the electron-deficient nature of oxadiazole, which may reduce its interaction with electrophilic biological targets .
Spectroscopic and Analytical Comparisons
Data from structurally related acetamide derivatives:
Implications for Target Compound :
- The target compound’s NMR spectrum is expected to show distinct aromatic proton shifts due to the 2-methoxyphenoxy group, with resonances near δ 6.8–7.4 for phenyl protons.
- Elemental analysis deviations in analogs (e.g., 3b) highlight the importance of purity assessment for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
